REACTION_CXSMILES
|
[N:1]([CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12])[CH3:5])=[N+]=[N-].[H][H]>CO.[C].[Pd]>[C:7]1([CH3:12])[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH:4]([NH2:1])[CH3:5] |f:3.4|
|
Name
|
1-(1-azidoethyl)-2-methylbenzene
|
Quantity
|
744 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered on a celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)C(C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 482 mg | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12])[CH3:5])=[N+]=[N-].[H][H]>CO.[C].[Pd]>[C:7]1([CH3:12])[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH:4]([NH2:1])[CH3:5] |f:3.4|
|
Name
|
1-(1-azidoethyl)-2-methylbenzene
|
Quantity
|
744 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered on a celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)C(C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 482 mg | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |